Methyl 3-amino-2-fluoro-5-nitrobenzoate

Description

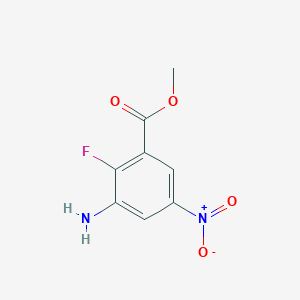

Methyl 3-amino-2-fluoro-5-nitrobenzoate is a fluorinated aromatic ester with the molecular formula C₈H₆FN₂O₄. Its structure features a benzoate backbone substituted with amino (-NH₂) at position 3, fluoro (-F) at position 2, and nitro (-NO₂) at position 5, with a methyl ester group at the carboxylate position.

Properties

Molecular Formula |

C8H7FN2O4 |

|---|---|

Molecular Weight |

214.15 g/mol |

IUPAC Name |

methyl 3-amino-2-fluoro-5-nitrobenzoate |

InChI |

InChI=1S/C8H7FN2O4/c1-15-8(12)5-2-4(11(13)14)3-6(10)7(5)9/h2-3H,10H2,1H3 |

InChI Key |

SETCTEILPDJQOS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in the positions of substituents or the presence of additional functional groups, significantly altering their chemical and physical properties.

Table 1: Substituent Comparison of Methyl 3-amino-2-fluoro-5-nitrobenzoate and Analogs

| Compound Name | Substituent Positions | CAS Number | Similarity Score | Molecular Formula |

|---|---|---|---|---|

| This compound | 3-NH₂, 2-F, 5-NO₂ | Not Provided | Reference | C₈H₆FN₂O₄ |

| Methyl 2-amino-5-fluoro-3-nitrobenzoate | 2-NH₂, 5-F, 3-NO₂ | 328547-11-1 | 0.88 | C₈H₆FN₂O₄ |

| Methyl 5-fluoro-2-nitrobenzoate | 5-F, 2-NO₂ | 393-85-1 | 0.95 | C₈H₆FNO₄ |

| Methyl 2-fluoro-4-nitrobenzoate | 2-F, 4-NO₂ | 392-09-6 | 0.90 | C₈H₆FNO₄ |

| Methyl 4,5-difluoro-2-nitrobenzoate | 4,5-F, 2-NO₂ | 1015433-96-1 | 0.94 | C₈H₅F₂NO₄ |

| Methyl 4-amino-3-fluoro-5-nitrobenzoate* | 4-NH₂, 3-F, 5-NO₂ | 606143-94-6 | Not Provided | C₁₄H₁₁F₂N₃O₄ |

*Includes an additional (2-fluorophenyl)amino group at position 2 .

Key Observations :

- Fluorine Substitution: Methyl 5-fluoro-2-nitrobenzoate (similarity 0.95) lacks the amino group, reducing nucleophilic reactivity but retaining strong electron-withdrawing effects from fluorine and nitro groups .

- Dual Fluorination : Methyl 4,5-difluoro-2-nitrobenzoate introduces a second fluorine, increasing lipophilicity and steric hindrance, which may affect solubility and biological membrane permeability .

Impact of Functional Group Modifications

Amino Group vs. Halogen Replacement

- Methyl 3-amino-5-chloro-2-nitrobenzoate () replaces fluorine with chlorine.

Complex Substituents

- Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate (CAS 606143-94-6) incorporates a fluorophenylamino group, increasing molecular weight (323.07 g/mol vs. 213.14 g/mol for the target compound) and introducing π-π stacking capabilities, which could enhance binding affinity in receptor-ligand systems .

Physicochemical and Analytical Comparisons

Table 2: Analytical Data for Selected Compounds

| Compound Name | NMR Shifts (¹H/¹³C) | FTIR Peaks (cm⁻¹) | HPLC Retention Time |

|---|---|---|---|

| This compound | Not Reported | Not Reported | Not Reported |

| Methyl shikimate (Reference) | δ 3.70 (s, COOCH₃) | 1720 (C=O ester) | ~12.5 min (Peak A) |

| Sandaracopimaric acid methyl ester | δ 1.20 (s, CH₃) | 1705 (C=O ester) | Not Reported |

Analytical Insights :

- NMR : Methyl esters typically show singlet peaks near δ 3.6–3.8 ppm for the methoxy group. Fluorine substituents cause splitting in ¹H NMR due to spin-spin coupling .

- FTIR : Ester carbonyl stretches appear at ~1700–1750 cm⁻¹. Nitro groups exhibit strong absorptions near 1520 and 1350 cm⁻¹ .

- HPLC: Retention times vary with polarity; nitro and amino groups may reduce elution times compared to non-polar analogs like neophytadiene () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.